molecular formula C5H7ClN4O B13849207 4-chloro-6-methoxy-N-methyl-1,3,5-triazin-2-amine

4-chloro-6-methoxy-N-methyl-1,3,5-triazin-2-amine

Cat. No.: B13849207
M. Wt: 174.59 g/mol
InChI Key: SPJOTIACNJIMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-methoxy-N-methyl-1,3,5-triazin-2-amine is an organic compound with the molecular formula C5H8N4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-N-methyl-1,3,5-triazin-2-amine typically involves the reaction of O-methyl-3-guanidine hydrochloride with acetyl chloride to form the triazine ring. The reaction conditions often include the use of solvents like acetone and bases such as sodium hydroxide to maintain the pH .

Industrial Production Methods

Industrial production of this compound can be achieved through two main methods:

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-6-methoxy-N-methyl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other triazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of herbicides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine
  • 4-methoxy-6-methyl-1,3,5-triazin-2-amine
  • Chlorsulfuron

Uniqueness

4-chloro-6-methoxy-N-methyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-methoxy-N-methyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O/c1-7-4-8-3(6)9-5(10-4)11-2/h1-2H3,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJOTIACNJIMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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